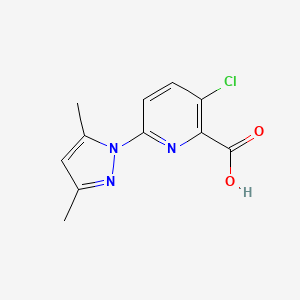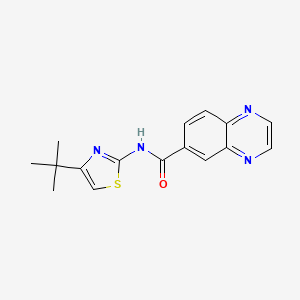
3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives involves multiple steps, including amidization, diazanyl substitution, cyclocondensation, and hydrolysis, starting from 3,6-dichloro-pyridine-2-methane acid as the primary material. Through these reactions, compounds such as 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpicolinamide and the subject compound are synthesized and characterized by various spectroscopic techniques, including IR, ^1H NMR, ^13C NMR, and mass spectrometry (Yin Xian-hong, 2007).
Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Ligand Applications
Heterocyclic compounds play a crucial role in the field of organic chemistry, serving as fundamental building blocks for synthesizing biologically active compounds. Compounds containing pyrazole and pyridine rings, such as the one , are often involved in the formation of complex metal complexes due to their ability to act as ligands. These complexes are studied for various properties including spectroscopic characteristics, magnetic properties, and biological activities. For instance, coordination chemistry reviews have highlighted the chemistry and properties of compounds containing pyrazole and pyridine moieties, emphasizing their potential in developing materials with unique magnetic and electrochemical activities (Boča, Jameson, & Linert, 2011).
Biological and Pharmaceutical Applications
The structure-activity relationship (SAR) of pyrazole derivatives has been a subject of intense study due to their antifungal, antibacterial, and anticancer properties. Reviews on the synthesis and biological applications of pyrazole carboxylic acid derivatives have detailed their significance in medicinal chemistry, demonstrating their potential in developing new therapeutic agents with antimicrobial, anticancer, and anti-inflammatory activities (Cetin, 2020).
Propiedades
IUPAC Name |
3-chloro-6-(3,5-dimethylpyrazol-1-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-6-5-7(2)15(14-6)9-4-3-8(12)10(13-9)11(16)17/h3-5H,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBICGBMXFRLBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=C(C=C2)Cl)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-(4-methoxyphenyl)-N-[(thiophene-2-carbonylamino)carbamothioyl]prop-2-enamide](/img/structure/B1223634.png)
![1-[2-[(2-Methylphenyl)methylthio]ethyl]-3-phenylthiourea](/img/structure/B1223636.png)
![4-[2-(4-Bromo-2-chlorophenoxy)-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1223638.png)
![1-(2-Hydroxyethyl)-4-[1]benzopyrano[3,4-d]triazolone](/img/structure/B1223639.png)
![N-(2-furanylmethyl)-2-[4-(phenylmethyl)-1-piperazinyl]-4-quinazolinamine](/img/structure/B1223642.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-1-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone](/img/structure/B1223643.png)

![7-methyl-N-[4-(4-morpholinyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1223647.png)
![N-[5-chloro-2-(4-methyl-1-piperazinyl)phenyl]-3-(dimethylsulfamoyl)benzamide](/img/structure/B1223648.png)
![2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)-9-purinyl]-4-hydroxy-2-(hydroxymethyl)-3-oxolanyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B1223649.png)
![N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide dihydrochloride](/img/structure/B1223650.png)
![N-(4-chlorophenyl)-2-[[4-methyl-5-[4-methyl-2-(5-methyl-3-isoxazolyl)-5-thiazolyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1223652.png)
